(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone
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Overview
Description
(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone: is a complex organic compound that features a pyridine ring substituted with a tert-butoxyethoxy group and a phenethylpiperazinyl group
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a heterobifunctional crosslinker useful for the development of PROTAC degraders for targeted protein degradation . .
Mode of Action
As a heterobifunctional crosslinker, it likely interacts with its targets by forming covalent bonds, leading to changes in the target’s function or degradation .
Biochemical Pathways
It’s worth noting that heterobifunctional crosslinkers like this compound are often used in the development of protacs, which can induce the degradation of specific proteins, thereby affecting the biochemical pathways in which these proteins are involved .
Result of Action
As a heterobifunctional crosslinker, it may induce the degradation of specific proteins, which could have various downstream effects depending on the functions of these proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the tert-butoxyethoxy group: This step can be achieved through an etherification reaction, where the pyridine derivative is reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Attachment of the phenethylpiperazinyl group: This step involves the nucleophilic substitution reaction of the pyridine derivative with 4-phenethylpiperazine, typically in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include piperidine derivatives.
Substitution: Products include various substituted piperazine derivatives.
Scientific Research Applications
(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various neurotransmitter receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone: can be compared with other similar compounds, such as:
(6-(2-(Methoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone: This compound has a methoxy group instead of a tert-butoxy group, which may influence its pharmacokinetic properties.
(6-(2-(Ethoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone: This compound has an ethoxy group, which may affect its solubility and reactivity.
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-24(2,3)30-18-17-29-22-10-9-21(19-25-22)23(28)27-15-13-26(14-16-27)12-11-20-7-5-4-6-8-20/h4-10,19H,11-18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWZJSMYKKDGJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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